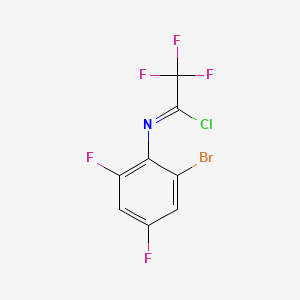
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4,6-difluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of bromine and fluorine atoms allows the compound to undergo selective oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can also be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of multiple halogen atoms allows for unique reactivity patterns, including halogen bonding and electrophilic activation. These interactions can modulate the activity of enzymes or other biological targets, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-4,6-difluorophenyl)-2-phenoxyacetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[3-(4-bromophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride stands out due to its trifluoroacetimidoyl group, which imparts unique electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.
Propiedades
Fórmula molecular |
C8H2BrClF5N |
|---|---|
Peso molecular |
322.46 g/mol |
Nombre IUPAC |
N-(2-bromo-4,6-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H2BrClF5N/c9-4-1-3(11)2-5(12)6(4)16-7(10)8(13,14)15/h1-2H |
Clave InChI |
IGLXJUCBQYNSMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N=C(C(F)(F)F)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
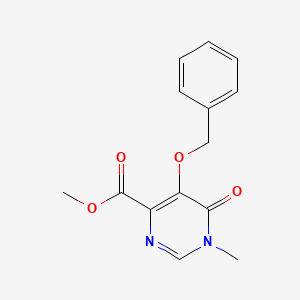
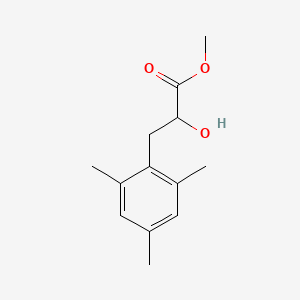


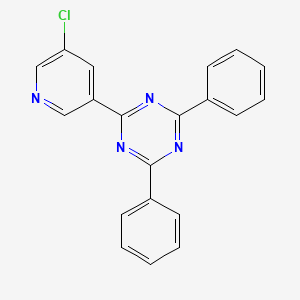

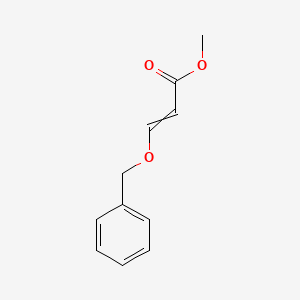
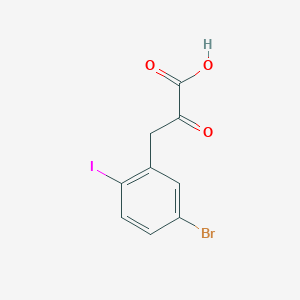
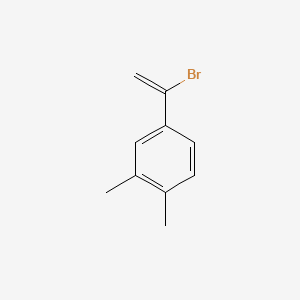
amino]butanoate](/img/structure/B13693704.png)
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)
